molecular formula C22H14N4O2 B14737575 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol CAS No. 5888-97-1

1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol

Katalognummer: B14737575
CAS-Nummer: 5888-97-1
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: QJYKIQYLMKVDSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol typically involves the reaction of 1,4-diaminobenzene with 5-phenyloxadiazole derivatives under specific conditions. One common method involves the use of a condensation reaction where the amine groups of 1,4-diaminobenzene react with the carboxylic acid groups of the 5-phenyloxadiazole derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is primarily related to its electronic and optical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is unique due to its symmetrical structure and the presence of oxadiazole rings, which impart distinct electronic and optical properties. These properties make it particularly suitable for applications in optoelectronics, biological imaging, and materials science .

Eigenschaften

CAS-Nummer

5888-97-1

Molekularformel

C22H14N4O2

Molekulargewicht

366.4 g/mol

IUPAC-Name

2-phenyl-5-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C22H14N4O2/c1-3-7-15(8-4-1)19-23-25-21(27-19)17-11-13-18(14-12-17)22-26-24-20(28-22)16-9-5-2-6-10-16/h1-14H

InChI-Schlüssel

QJYKIQYLMKVDSP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.